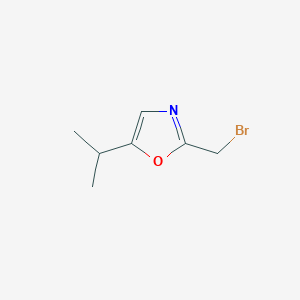

2-(Bromomethyl)-5-isopropyloxazole

Description

2-(Bromomethyl)-5-isopropyloxazole (CAS RN: 1391739-84-6) is a brominated oxazole derivative with the molecular formula C₆H₈BrNO and a molar mass of 190.04 g/mol. This compound features a bromomethyl group (-CH₂Br) at the 2-position and an isopropyl group (-CH(CH₃)₂) at the 5-position of the oxazole ring. Key physical properties include a predicted density of 1.442±0.06 g/cm³, a boiling point of 185.4±13.0 °C, and a pKa of 0.53±0.10 . Its structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where bromomethyl groups are often leveraged for further functionalization via nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

2-(bromomethyl)-5-propan-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSLEWPLIXYKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(O1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-isopropyloxazole typically involves the bromination of a precursor compound. One common method includes the bromination of 5-isopropyloxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods: Industrial production of 2-(Bromomethyl)-5-isopropyloxazole may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-isopropyloxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or aldehydes.

Reduction Products: Methyl derivatives of the original compound.

Scientific Research Applications

2-(Bromomethyl)-5-isopropyloxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-isopropyloxazole involves its interaction with biological targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Key Observations :

- Bromine Position : The bromomethyl group at the 2-position (oxazole) versus 4-position (isoxazole in ) alters reactivity due to electronic differences in the heterocyclic ring.

- Aromatic vs. Heterocyclic Systems : Bromomethyl-substituted benzonitriles (e.g., ) lack the oxazole ring’s electron-rich nitrogen and oxygen atoms, leading to divergent reactivity in nucleophilic substitutions.

Reactivity and Stability

- The bromomethyl group in 2-(Bromomethyl)-5-isopropyloxazole is highly reactive toward nucleophiles (e.g., amines, thiols), similar to analogs like 4-(Bromomethyl)isoxazole .

Biological Activity

2-(Bromomethyl)-5-isopropyloxazole is a heterocyclic compound that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of 2-(Bromomethyl)-5-isopropyloxazole is with a molecular weight of approximately 215.07 g/mol. The compound features a bromomethyl group attached to an isopropyloxazole ring, which is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-(Bromomethyl)-5-isopropyloxazole exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death.

Antitumor Effects

Preliminary studies suggest that this compound may possess antitumor activity. In cellular assays, it has shown the ability to inhibit the proliferation of cancer cell lines, possibly through induction of apoptosis and modulation of cell cycle progression. Specific pathways affected include the inhibition of key signaling molecules involved in tumor growth.

Neuroprotective Properties

Emerging evidence suggests that 2-(Bromomethyl)-5-isopropyloxazole may have neuroprotective effects. It has been implicated in enhancing neuronal survival in models of neurodegeneration, potentially through antioxidant mechanisms and reduction of oxidative stress .

The biological activity of 2-(Bromomethyl)-5-isopropyloxazole can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors or enzymes, altering their activity and leading to downstream effects.

- Cellular Pathway Modulation : It has been shown to influence various cellular pathways, including those involved in apoptosis and inflammation.

- Oxidative Stress Reduction : By acting as an antioxidant, it may mitigate oxidative damage in cells, particularly in neuronal tissues .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of 2-(Bromomethyl)-5-isopropyloxazole against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial potential.

Case Study 2: Antitumor Activity

In a separate investigation focused on its antitumor properties, the compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation .

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | Disruption of cell membrane integrity |

| Antitumor | Inhibits cancer cell proliferation | Induction of apoptosis |

| Neuroprotective | Enhances neuronal survival | Reduction of oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.